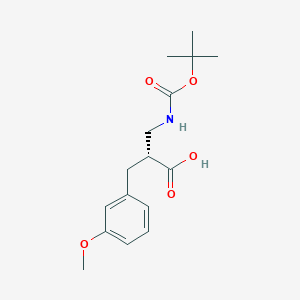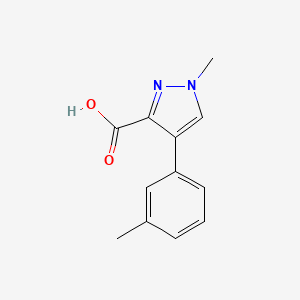![molecular formula C14H17NO B13983547 Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-: is a chemical compound with the molecular formula C14H17NO It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a hexahydro structure, indicating the presence of six hydrogen atoms added to the isoquinoline ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoquinoline derivative using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions. Another approach involves the use of intramolecular cyclization reactions, where a precursor molecule undergoes cyclization to form the desired hexahydro structure .
Industrial Production Methods: Industrial production of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further enhance the quality of the compound .
化学反応の分析
Types of Reactions: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated hexahydro derivatives.
Substitution: Halogenated isoquinoline derivatives.
科学的研究の応用
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Isoquinoline: A parent compound with a similar structure but lacking the hexahydro and methoxy modifications.
Quinoline: Another related compound with a nitrogen atom in the ring structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline with four additional hydrogen atoms.
Uniqueness: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- is unique due to its specific hexahydro structure and methoxy group, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
8-methoxy-1,2,3,4,5,6-hexahydrobenzo[h]isoquinoline |
InChI |
InChI=1S/C14H17NO/c1-16-12-4-5-13-11(8-12)3-2-10-6-7-15-9-14(10)13/h4-5,8,15H,2-3,6-7,9H2,1H3 |
InChIキー |
PPWGEZXWHCQQSB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


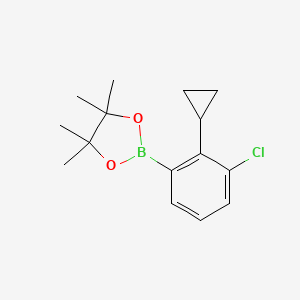
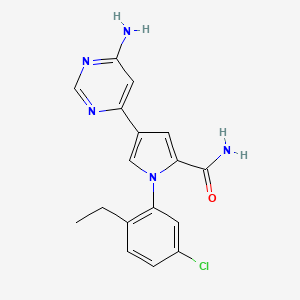
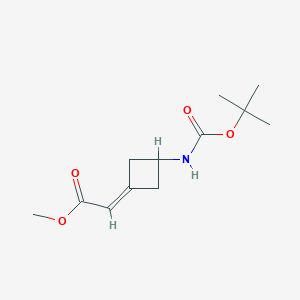
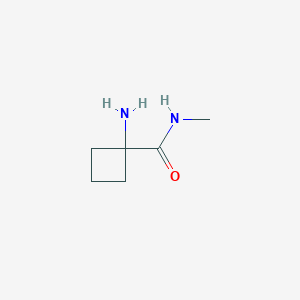
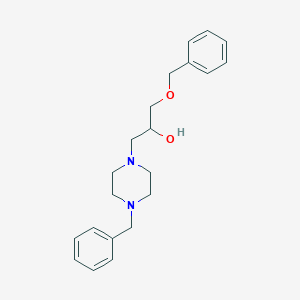
![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
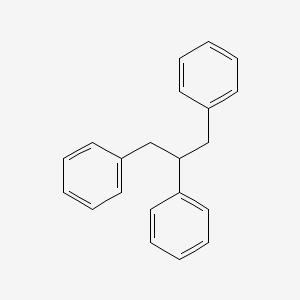
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)
